molecular formula C12H14O B13982574 3-Methyl-1-(m-tolyl)but-2-en-1-one

3-Methyl-1-(m-tolyl)but-2-en-1-one

Cat. No.: B13982574
M. Wt: 174.24 g/mol
InChI Key: UZIXDXDDZYAJBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(m-tolyl)but-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbutan-2-one and m-tolualdehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-(m-tolyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives.

Scientific Research Applications

3-Methyl-1-(m-tolyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Methyl-1-(m-tolyl)but-2-en-1-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of cell proliferation or induction of apoptosis through interaction with specific molecular targets.

Comparison with Similar Compounds

3-Methyl-1-(m-tolyl)but-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 3-Methyl-1-phenylbut-2-en-1-one, 3-Methyl-1-(p-tolyl)but-2-en-1-one.

    Uniqueness: The presence of the m-tolyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-(3-methylphenyl)but-2-en-1-one

InChI

InChI=1S/C12H14O/c1-9(2)7-12(13)11-6-4-5-10(3)8-11/h4-8H,1-3H3

InChI Key

UZIXDXDDZYAJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=C(C)C

Origin of Product

United States

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